{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}(2,4,5-TRIMETHOXYPHENYL)METHANONE
Overview
Description
{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}(2,4,5-TRIMETHOXYPHENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a trifluoromethylphenyl group and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}(2,4,5-TRIMETHOXYPHENYL)METHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the Trifluoromethylphenyl Group: This step involves the reaction of the piperazine derivative with a trifluoromethylphenyl halide under basic conditions.
Attachment of the Trimethoxyphenyl Group: The final step involves the coupling of the intermediate with a trimethoxyphenyl derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the trifluoromethyl group, converting it to a trifluoromethyl alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include quinones, trifluoromethyl alcohols, and various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, {4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}(2,4,5-TRIMETHOXYPHENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound has shown potential as an inhibitor of various enzymes and receptors. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-cancer agent, due to its ability to inhibit key proteins involved in cell proliferation .
Industry
Industrially, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of {4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}(2,4,5-TRIMETHOXYPHENYL)METHANONE involves its interaction with specific molecular targets. The compound can bind to and inhibit the activity of enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to the disruption of cellular processes and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)(4-(trifluoromethyl)phenyl)methanone: This compound shares the trifluoromethylphenyl group but lacks the piperazine ring.
{4-[3-(trifluoromethyl)phenyl]piperazino}[3-(trifluoromethyl)-2-pyridinyl]methanone: This compound has a similar piperazine structure but with different substituents.
Uniqueness
The uniqueness of {4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}(2,4,5-TRIMETHOXYPHENYL)METHANONE lies in its combination of the trifluoromethylphenyl and trimethoxyphenyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-(2,4,5-trimethoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O4/c1-28-17-13-19(30-3)18(29-2)12-16(17)20(27)26-9-7-25(8-10-26)15-6-4-5-14(11-15)21(22,23)24/h4-6,11-13H,7-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIXOASYNAMLAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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